molecular formula C18H14N4O2S B14976361 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B14976361
M. Wt: 350.4 g/mol
InChI Key: ZGYDSLLACWRBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one belongs to the thiadiazolo-triazinone class, characterized by a fused bicyclic core with sulfur and nitrogen heteroatoms. Its structure includes a 4-methylphenyl group at position 3 and a phenoxymethyl substituent at position 7 (Fig. 1). These substituents are critical for modulating biological activity and physicochemical properties.

Synthesis: The compound is synthesized via condensation of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with phenoxy acetic acids under acidic or microwave-assisted conditions, as reported for structurally similar derivatives . The phenoxymethyl group is introduced through nucleophilic substitution or cyclization reactions, with yields optimized using catalytic agents like phosphorus oxychloride .

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(4-methylphenyl)-7-(phenoxymethyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C18H14N4O2S/c1-12-7-9-13(10-8-12)16-17(23)22-18(20-19-16)25-15(21-22)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

ZGYDSLLACWRBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with phenoxyacetic acid to form an intermediate, which is then cyclized with thiocarbonyl diimidazole to yield the desired thiadiazolo-triazine compound. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In anticancer research, it may inhibit kinases or other proteins involved in cell cycle regulation, leading to apoptosis or cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Bioactivity

Aryloxymethyl vs. Aryl Groups
  • 7-(Phenoxymethyl) Derivatives: Compounds like the target molecule exhibit enhanced solubility due to the ether linkage, which improves membrane permeability compared to bulkier aryl groups (e.g., 3-tert-butyl-7-aryl analogues in ). For instance, 3-tert-butyl-7-(4-cyclohexylphenyl) derivatives (Mol. Wt. 442.59) showed MIC values of 6.25–25 µg/mL against Mycobacterium tuberculosis , but their higher lipophilicity may limit bioavailability .
  • 7-Aryl Derivatives :
    Substitution with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) enhances antibacterial activity (MIC: 3.12 µg/mL) but reduces solubility.
Phenoxymethyl vs. Pyridinyl/Heterocyclic Groups
  • 7-(Pyridin-3-yl) Analogues (e.g., ID D727-0563, Mol. Wt. 364.38) demonstrate moderate anti-cancer activity but require co-administration with adjuvants due to rapid metabolism . The target compound’s phenoxymethyl group may confer metabolic stability through steric hindrance.

Crystallographic and Stability Insights

  • Crystal Packing :
    The 3-(4-methylphenyl) group in the target compound likely induces planar stacking interactions similar to 3-benzyl-7-(2,4-dichlorophenyl) derivatives, which form hydrogen-bonded dimers (C–H···O interactions) and S···N contacts (2.8 Å) to stabilize the lattice .
  • Disorder Effects: Unlike the disordered benzene ring in , the phenoxymethyl group’s flexibility may reduce crystallinity but improve formulation versatility.

Comparative Pharmacological Profiles

Compound Substituents (Position 7) Molecular Weight (g/mol) Key Bioactivity (MIC/IC₅₀) Reference
Target Compound Phenoxymethyl 362.39 Antimicrobial (Pending)
3-tert-Butyl-7-(4-cyclohexyl) Cyclohexylphenyl 442.59 Anti-TB (6.25–25 µg/mL)
7-(2,4-Dichlorophenyl) Dichlorophenyl 410.30 Antibacterial (3.12 µg/mL)
7-(Pyridin-3-yl) Pyridinyl 364.38 Anticancer (IC₅₀: 18 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.